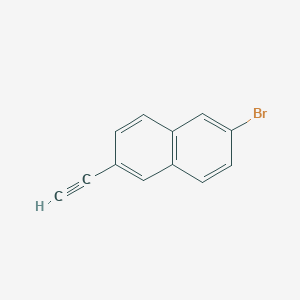
2-amino-N-methylhexanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C7H17ClN2O and a molecular weight of 180.7 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methylhexanamide hydrochloride typically involves the reaction of 2-aminohexanoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methylhexanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various amides, amines, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-amino-N-methylhexanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a stimulant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: It is used in the formulation of various industrial products, including dietary supplements and performance enhancers.
Mechanism of Action
The mechanism of action of 2-amino-N-methylhexanamide hydrochloride involves its interaction with the central nervous system. It acts as a sympathomimetic agent, increasing the levels of norepinephrine in the synaptic cleft. This leads to enhanced alertness, focus, and energy levels. The compound’s molecular targets include adrenergic receptors, which play a key role in its stimulant effects .
Comparison with Similar Compounds
2-amino-N-methylhexanamide hydrochloride is often compared with other similar compounds, such as:
Methylhexanamine (DMAA): Both compounds are used as stimulants, but this compound is considered to have a milder effect.
Tuaminoheptane: Another sympathomimetic agent with similar applications but different chemical structure.
Isometheptene: Used as a nasal decongestant and has similar stimulant properties.
Properties
CAS No. |
2770358-58-0 |
|---|---|
Molecular Formula |
C7H17ClN2O |
Molecular Weight |
180.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



